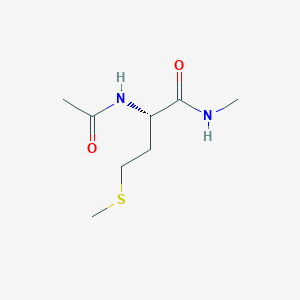

N~2~-Acetyl-N-methyl-L-methioninamide

描述

N~2~-Acetyl-N-methyl-L-methioninamide is a derivative of the amino acid methionine. It is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atoms of the methionine molecule. This compound has a molecular formula of C8H16N2O2S and a molecular weight of 204.29 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-methyl-L-methioninamide typically involves the acetylation and methylation of L-methionine. One common method includes the reaction of L-methionine with acetic anhydride and methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N2-Acetyl-N-methyl-L-methioninamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through large-scale crystallization and drying processes .

化学反应分析

Types of Reactions

N~2~-Acetyl-N-methyl-L-methioninamide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Nutritional Supplements

Liver Health and Metabolic Support

- N₂-Acetyl-N-methyl-L-methioninamide is commonly included in dietary supplements aimed at enhancing liver function and metabolic health. Its bioavailability makes it an attractive option for formulations targeting individuals with liver disorders or metabolic syndrome .

Amino Acid Metabolism

- The compound plays a significant role in amino acid metabolism studies, particularly in understanding its influence on protein synthesis and cellular functions. Researchers utilize it to explore metabolic pathways involving sulfur-containing amino acids, which are crucial for various physiological processes .

Pharmaceutical Development

Therapeutic Potential

- N₂-Acetyl-N-methyl-L-methioninamide is being investigated for its therapeutic effects, especially in drug formulations targeting liver diseases and oxidative stress. Its antioxidant properties suggest potential applications in mitigating the effects of free radicals, which are implicated in numerous health conditions .

Antifungal Research

- Recent studies have explored the compound's role as an antifungal agent by targeting specific metabolic pathways in fungi. For instance, its analogs have been shown to inhibit the growth of Candida species by interfering with methionine biosynthesis pathways, indicating a promising avenue for developing antifungal therapies .

Cosmetic Applications

Skincare Products

- The antioxidant properties of N₂-Acetyl-N-methyl-L-methioninamide make it a candidate for inclusion in skincare formulations aimed at reducing signs of aging. Its ability to neutralize free radicals can enhance skin health and appearance, leading to increased interest from cosmetic manufacturers .

Animal Nutrition

Veterinary Formulations

- In the agricultural sector, this compound is utilized in veterinary medicine to promote growth and improve the overall health of livestock. Its inclusion in animal feed supplements demonstrates its importance in enhancing nutritional profiles and supporting animal welfare .

Case Study 1: Antifungal Activity

A study published in Nature examined the antifungal properties of methionine analogs, including N₂-Acetyl-N-methyl-L-methioninamide. The findings indicated that these compounds could inhibit the growth of Candida albicans by disrupting its methionine biosynthesis pathway. The study emphasized the potential for developing new antifungal agents based on these findings .

Case Study 2: Liver Disease Treatment

Research highlighted in DrugBank discussed the use of N-acetylmethionine (a closely related compound) in treating patients with liver disease. It demonstrated efficacy in improving liver function markers and reducing oxidative stress levels, suggesting that N₂-Acetyl-N-methyl-L-methioninamide may offer similar benefits due to its structural similarities .

Data Summary Table

作用机制

The mechanism of action of N2-Acetyl-N-methyl-L-methioninamide involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in acetylation and methylation reactions, thereby influencing protein function and gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

相似化合物的比较

Similar Compounds

N-Acetyl-L-methionine: Similar in structure but lacks the methyl group on the nitrogen atom.

N-Methyl-L-methionine: Similar in structure but lacks the acetyl group on the nitrogen atom.

L-Methionine: The parent amino acid without any acetyl or methyl modifications

Uniqueness

N~2~-Acetyl-N-methyl-L-methioninamide is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, solubility, and reactivity compared to its unmodified counterparts .

生物活性

N~2~-Acetyl-N-methyl-L-methioninamide (NAM) is a derivative of methionine, an essential amino acid known for its various biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of this compound

This compound is classified as an N-acyl-alpha amino acid. It is synthesized through the acetylation of L-methionine and is recognized for its role in protein modification, particularly through N-terminal acetylation, which is a common post-translational modification in eukaryotic proteins. This modification enhances protein stability and function, influencing various biological processes .

- Enzymatic Activity :

- Antioxidant Properties :

- Cellular Uptake and Metabolism :

Anticancer Effects

Recent studies have investigated the effects of NAM on cancer cell lines:

- Cell Growth Inhibition : In vitro studies demonstrated that NAM can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, experiments with Jurkat T-cells showed that NAM significantly reduced cell viability after 72 hours of treatment .

- Caspase Activation : NAM treatment resulted in increased caspase-3 activity in cancer cells, indicating its potential to promote apoptotic pathways. The concentration-dependent increase in caspase activity suggests a mechanism through which NAM exerts its anticancer effects .

Neuroprotective Effects

The presence of NAM in human brain tissues suggests a physiological role that may extend to neuroprotection:

- Neurochemical Modulation : Studies indicate that NAM may modulate neurotransmitter levels and protect against neurotoxicity, particularly in conditions such as acetaminophen overdose where liver toxicity is a concern .

- Potential in Neurological Disorders : Given its role in brain metabolism, further research is warranted to explore NAM's therapeutic potential in neurological disorders linked to aminoacylase deficiencies .

Comparative Data on Biological Activity

Case Studies

- In Vitro Study on Jurkat Cells :

- Neurochemical Analysis :

属性

IUPAC Name |

(2S)-2-acetamido-N-methyl-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c1-6(11)10-7(4-5-13-3)8(12)9-2/h7H,4-5H2,1-3H3,(H,9,12)(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAIMBFGJPZMHO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551688 | |

| Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29744-03-4 | |

| Record name | (2S)-2-(Acetylamino)-N-methyl-4-(methylthio)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29744-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-Acetyl-N-methyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。